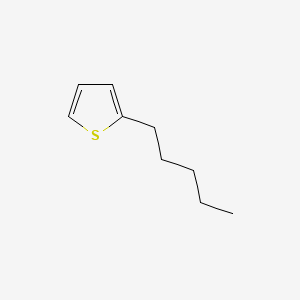

2-Pentylthiophene

Description

This compound is a member of thiophenes.

Structure

3D Structure

Properties

IUPAC Name |

2-pentylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14S/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYVOSGVFSEKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063628 | |

| Record name | Thiophene, 2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Fruity, fatty aroma with a cranberry note | |

| Record name | 2-Pentylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2083/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

96.00 °C. @ 30.00 mm Hg | |

| Record name | 2-Pentylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water; Soluble in hexane and pentane, Soluble (in ethanol) | |

| Record name | 2-Pentylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2083/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.942-0.949 | |

| Record name | 2-Pentylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2083/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4861-58-9 | |

| Record name | 2-Pentylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4861-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004861589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylbutylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L79LOS1ZKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pentylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Pentylthiophene: Core Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentylthiophene is a substituted aromatic heterocycle that has garnered interest in the fields of flavor and fragrance chemistry, materials science, and as a potential building block in medicinal chemistry. Its lipophilic pentyl chain appended to the electron-rich thiophene ring imparts unique physicochemical properties. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical, physical, and spectroscopic characteristics. Detailed experimental protocols for its synthesis and purification are presented, along with a discussion of its reactivity and safety considerations. This document is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic fatty, fruity, and slightly meaty odor.[1][2] It is a member of the thiophene family of compounds, which are known for their unique aromatic properties and as bioisosteres of benzene rings in drug design.[3]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄S | [2] |

| Molecular Weight | 154.27 g/mol | [2] |

| CAS Number | 4861-58-9 | [2] |

| Appearance | Colorless to pale yellow, clear liquid | [1][2] |

| Boiling Point | 201-205 °C (at 760 mmHg); 96 °C (at 30 mmHg) | [4] |

| Melting Point | -49.15 °C (estimate) | [2] |

| Density | 0.940 - 0.949 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.493 - 1.501 | [4] |

| Flash Point | 75 - 76.67 °C (167 - 170 °F) | [4] |

| Solubility | Insoluble in water; soluble in alcohol and most organic solvents. | [4] |

| Vapor Density | 5.3 (Air = 1) | [4] |

| logP (o/w) | 4.282 - 4.48 (estimated) | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize key spectral data.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.10 | dd | H-5 |

| ~6.90 | dd | H-4 |

| ~6.76 | dd | H-3 |

| ~2.81 | t | α-CH₂ |

| ~1.67 | quintet | β-CH₂ |

| ~1.34 | m | γ, δ-CH₂ |

| ~0.90 | t | CH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz. Chemical shifts are approximate and may vary slightly. |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145.9 | C-2 |

| ~126.6 | C-5 |

| ~123.9 | C-4 |

| ~122.7 | C-3 |

| ~31.5 | Alkyl Chain C |

| ~31.3 | Alkyl Chain C |

| ~29.9 | Alkyl Chain C |

| ~22.4 | Alkyl Chain C |

| ~14.0 | CH₃ |

| Solvent: CDCl₃, Frequency: 100.40 MHz. Chemical shifts are approximate and may vary slightly.[2] |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 154 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | High | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 98 | Moderate | Rearrangement product |

| 111 | Low | [M - C₃H₇]⁺ (Loss of propyl radical) |

| Ionization: Electron Ionization (EI).[2][5] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the coupling of a thiophene-derived nucleophile with a pentyl electrophile. Direct Friedel-Crafts alkylation of thiophene with a pentyl halide is generally not recommended due to issues with polysubstitution and carbocation rearrangements, which lead to a mixture of products and low yields.[6] A more reliable method involves the formation of a 2-thienyl Grignard or organolithium reagent, followed by reaction with a 1-halopentane. The Kumada coupling, which utilizes a Grignard reagent and a transition metal catalyst, is a robust method for this transformation.[1][7][8]

Experimental Protocol: Synthesis via Kumada Coupling

This protocol describes the synthesis of this compound from 2-bromothiophene and 1-bromopentane via a nickel-catalyzed Kumada coupling reaction.

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1-Bromopentane

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (for initiation)

Procedure:

-

Preparation of the Grignard Reagent (2-Thienylmagnesium bromide):

-

All glassware must be thoroughly dried in an oven and assembled hot under a nitrogen or argon atmosphere.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the 2-bromothiophene solution to the magnesium suspension to initiate the reaction. Gentle warming may be required. The reaction is indicated by the disappearance of the iodine color and the onset of bubbling.

-

Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Kumada Coupling Reaction:

-

In a separate Schlenk flask under an inert atmosphere, add the NiCl₂(dppp) catalyst (1-5 mol%).

-

To the flask containing the catalyst, add a solution of 1-bromopentane (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Cool the catalyst and alkyl halide mixture in an ice bath.

-

Slowly add the freshly prepared 2-thienylmagnesium bromide solution to the cooled catalyst mixture via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.[9]

-

Reactivity and Potential Applications

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The 2-alkyl substituent directs incoming electrophiles primarily to the 5-position.[5]

The unique combination of a lipophilic alkyl chain and an aromatic heterocycle makes this compound and its derivatives interesting candidates for applications in:

-

Medicinal Chemistry: The thiophene moiety is a well-established pharmacophore and a bioisosteric replacement for the benzene ring in many drug molecules.[3][10] The pentyl group can enhance membrane permeability and interaction with hydrophobic pockets of biological targets. Thiophene derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11]

-

Materials Science: Polythiophenes are important conducting polymers. The introduction of alkyl side chains, such as a pentyl group, can improve the solubility and processability of these polymers, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[7]

Safety and Handling

This compound is considered harmful if swallowed, in contact with skin, or if inhaled.[2] It is also an irritant to the skin and eyes.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 5: GHS Hazard Information for this compound

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Harmful in contact with skin | H312 |

| Harmful if inhaled | H332 |

| Irritating to skin and eyes | R36/38 |

| Source: PubChem CID 20995[2] |

Conclusion

This compound is a versatile heterocyclic compound with well-characterized fundamental properties. Its synthesis is readily achievable through established organometallic coupling reactions, providing a foundation for further chemical exploration. The combination of its aromatic thiophene core and a flexible alkyl chain suggests potential for its application in the development of novel pharmaceuticals and advanced organic materials. This guide provides the essential technical information for researchers to safely handle, synthesize, and utilize this compound in their scientific endeavors.

Visualization of Purification Workflow

The purification of the synthesized this compound is crucial to obtain a high-purity product for subsequent applications. The following diagram illustrates a typical purification workflow involving extraction and vacuum distillation.

References

- 1. Kumada coupling - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H14S | CID 20995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-pentyl thiophene, 4861-58-9 [thegoodscentscompany.com]

- 5. Thiophene, 2-(pentylthio)- | 54798-87-7 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Kumada Coupling [organic-chemistry.org]

- 8. Kumada Coupling | NROChemistry [nrochemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Discovery of 2-Pentylthiophene

This technical guide provides a comprehensive overview of the synthesis, discovery, and physicochemical properties of this compound. The information is intended for researchers, scientists, and professionals in drug development and other chemical industries who require a detailed understanding of this compound.

Introduction

This compound is a substituted thiophene, a class of heterocyclic compounds that are important building blocks in the development of pharmaceuticals, agrochemicals, and organic electronic materials. The introduction of an alkyl group, such as a pentyl chain, at the 2-position of the thiophene ring can significantly influence the molecule's physical, chemical, and biological properties. While not a recent "discovery" in the traditional sense, this compound is a well-characterized compound with applications in the flavor and fragrance industry and as a key intermediate in organic synthesis.[1][2][3] This guide details its synthesis through established methods, provides key characterization data, and outlines experimental protocols.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄S | [4] |

| Molecular Weight | 154.27 g/mol | [4] |

| CAS Number | 4861-58-9 | [4] |

| Appearance | Clear colorless liquid | [4] |

| Odor | Fruity, fatty with a cranberry note | [4] |

| Boiling Point | 96 °C | [4] |

| Flash Point | 75 °C (167 °F) | |

| Specific Gravity | 0.942 - 0.949 @ 25 °C | [3] |

| Refractive Index | 1.493 - 1.501 @ 20 °C | [3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.09 (dd, J=5.1, 1.2 Hz, 1H), 6.91 (dd, J=5.1, 3.5 Hz, 1H), 6.76 (dt, J=3.5, 1.2 Hz, 1H), 2.81 (t, J=7.5 Hz, 2H), 1.68 (quint, J=7.5 Hz, 2H), 1.35 (m, 4H), 0.90 (t, J=7.0 Hz, 3H) | [4] |

| ¹³C NMR (100.40 MHz, CDCl₃) | δ (ppm): 145.88, 126.63, 123.89, 122.70, 31.50, 31.33, 29.91, 22.43, 14.00 | [4] |

| Mass Spectrometry (EI) | m/z (%): 154 (M+, 30), 97 (100), 84 (15), 59 (10), 45 (8) | [5] |

| Infrared (IR) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-S stretching are expected. Specific experimental data is not readily available in the searched literature, but typical thiophene ring vibrations occur in the 1500-1300 cm⁻¹ and 850-650 cm⁻¹ regions. | [6][7] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through two primary and reliable synthetic routes: Friedel-Crafts Acylation followed by Reduction and Grignard Reaction .

Method 1: Friedel-Crafts Acylation and Subsequent Reduction

This two-step method is a classic and highly effective approach for the synthesis of 2-alkylthiophenes.[1] It involves the acylation of thiophene with a suitable acylating agent, followed by the reduction of the resulting ketone to the desired alkyl chain.

Step 1: Friedel-Crafts Acylation of Thiophene to 2-Hexanoylthiophene

Materials:

-

Thiophene

-

Hexanoyl chloride

-

Anhydrous tin(IV) chloride (SnCl₄)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene (1.0 eq) and anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add anhydrous SnCl₄ (1.1 eq) to the stirred solution.

-

Add hexanoyl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x).

-

Combine the organic layers and wash successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-hexanoylthiophene.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Wolff-Kishner Reduction of 2-Hexanoylthiophene to this compound

Materials:

-

2-Hexanoylthiophene

-

Hydrazine hydrate (80%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine 2-hexanoylthiophene (1.0 eq), diethylene glycol, and hydrazine hydrate (4.0 eq).

-

Add potassium hydroxide pellets (4.0 eq) to the mixture.

-

Heat the reaction mixture to 120-130 °C for 1 hour.

-

Increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off.

-

Maintain the reaction at this temperature for an additional 3-4 hours.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with diethyl ether or pentane (3 x).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting this compound by vacuum distillation.

Method 2: Grignard Reaction

The Grignard reaction provides a direct method for the alkylation of the thiophene ring, typically starting from a halogenated thiophene.[8][9]

Materials:

-

Magnesium turnings

-

1-Bromopentane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

2-Bromothiophene

-

Iodine crystal (for activation)

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

Procedure:

-

Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

-

Place magnesium turnings (1.2 eq) and a small crystal of iodine in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

-

Add a small amount of anhydrous diethyl ether or THF.

-

Dissolve 1-bromopentane (1.2 eq) in anhydrous ether/THF and add a small portion to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

-

Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent to 0 °C.

-

In a separate flask, dissolve 2-bromothiophene (1.0 eq) in anhydrous ether/THF.

-

Slowly add the 2-bromothiophene solution to the cooled Grignard reagent. A palladium catalyst such as Pd(dppf)Cl₂ can be added for cross-coupling, though direct reaction is also possible.

-

After the addition, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Conclusion

This technical guide has detailed the synthesis and key characteristics of this compound. The provided experimental protocols for the Friedel-Crafts acylation/reduction and Grignard reaction pathways offer reliable methods for its laboratory-scale preparation. The tabulated physicochemical and spectroscopic data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The versatility of the thiophene core, combined with the ability to introduce various alkyl substituents, ensures that compounds like this compound will remain important intermediates in the development of novel molecules with diverse applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-pentyl thiophene, 4861-58-9 [thegoodscentscompany.com]

- 4. This compound | C9H14S | CID 20995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiophene, 2-pentyl- [webbook.nist.gov]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. CN103896909A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Analysis of 2-Pentylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Pentylthiophene (CAS No: 4861-58-9), a heterocyclic aromatic compound.[1][2] The elucidation of its molecular structure is paramount for its application in various fields, including as a flavoring agent and as a building block in the synthesis of organic materials.[2] This document details the characteristic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, along with standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[3]

Table 1: ¹H NMR Spectroscopic Data for this compound [3]

| Chemical Shift (δ) ppm | Multiplicity (Predicted) | Integration (Predicted) | Assignment |

| 7.09 | Doublet of Doublets | 1H | H-5 (Thiophene Ring) |

| 6.91 | Doublet of Doublets | 1H | H-3 (Thiophene Ring) |

| 6.76 | Doublet of Doublets | 1H | H-4 (Thiophene Ring) |

| 2.81 | Triplet | 2H | α-CH₂ (Pentyl Chain) |

| 1.68 | Sextet (Quintet) | 2H | β-CH₂ (Pentyl Chain) |

| 1.35 | Sextet | 2H | γ-CH₂ (Pentyl Chain) |

| 1.34 | Sextet | 2H | δ-CH₂ (Pentyl Chain) |

| 0.90 | Triplet | 3H | ω-CH₃ (Pentyl Chain) |

| Note: Predicted multiplicities and integrations are based on the known structure. The referenced data provides a list of peaks and intensities. |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum identifies the different carbon environments within the molecule. The spectrum was acquired in CDCl₃ on a 100.40 MHz instrument.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound [3]

| Chemical Shift (δ) ppm | Assignment |

| 145.88 | C-2 (Thiophene Ring) |

| 126.63 | C-5 (Thiophene Ring) |

| 123.89 | C-3 (Thiophene Ring) |

| 122.70 | C-4 (Thiophene Ring) |

| 31.50 | γ-CH₂ (Pentyl Chain) |

| 31.33 | δ-CH₂ (Pentyl Chain) |

| 29.91 | α-CH₂ (Pentyl Chain) |

| 22.43 | β-CH₂ (Pentyl Chain) |

| 14.00 | ω-CH₃ (Pentyl Chain) |

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-resolution NMR spectra is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), inside a clean, dry vial.

-

Transfer : Filter the solution using a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to a height of about 4-5 cm.

-

Standard : Although modern spectrometers can lock onto the solvent signal, tetramethylsilane (TMS) can be used as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Acquisition : Place the NMR tube in the spectrometer's probe.

-

Shimming : Optimize the homogeneity of the magnetic field (shimming) by adjusting the shim coils to obtain sharp, symmetrical peaks, typically by monitoring the solvent lock signal.

-

Parameter Setup : Set the appropriate acquisition parameters for both ¹H and ¹³C experiments, including pulse width, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing : After acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Apply phase and baseline corrections to the resulting spectrum. For ¹H NMR spectra, integrate the signals to determine the relative ratios of protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

GC-MS Data

Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample, causing ionization and fragmentation.

Table 3: Key GC-MS Fragmentation Data for this compound (EI) [3][4]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 154 | 37.5 | [M]⁺ (Molecular Ion) |

| 98 | 51.5 | [M - C₄H₈]⁺ |

| 97 | 100.0 | [M - C₄H₉]⁺ (Base Peak) |

| 99 | 23.7 | Isotope Peak or Fragment |

| 111 | 16.2 | [M - C₃H₇]⁺ |

The molecular ion peak at m/z 154 confirms the molecular weight of this compound (C₉H₁₄S).[4] The base peak at m/z 97 corresponds to the stable thienyl-methyl cation formed by cleavage of the pentyl chain.

Experimental Protocol for GC-MS

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Instrument Setup :

-

Gas Chromatograph (GC) : Equip the GC with a suitable capillary column (e.g., a non-polar DB-5ms column). Set up a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 250°C.

-

Mass Spectrometer (MS) : Set the ion source to Electron Ionization (EI) mode, typically at 70 eV. Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-400).

-

-

Injection : Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet. The high temperature of the inlet vaporizes the sample.

-

Separation : The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where separation occurs based on boiling point and column affinity.

-

Ionization and Analysis : As this compound elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

-

Detection : The detector records the abundance of each ion, generating a mass spectrum for the compound at its specific retention time.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100–3000 | C-H Stretch | Aromatic (Thiophene Ring)[5] |

| 2960–2850 | C-H Stretch | Aliphatic (Pentyl Chain) |

| 1530–1430 | C=C Stretch | Aromatic (Thiophene Ring)[5][6] |

| 1470–1450 | C-H Bend | Aliphatic (CH₂) |

| 1380–1370 | C-H Bend | Aliphatic (CH₃) |

| 900-700 | C-H Out-of-plane Bend | Aromatic (Thiophene Ring)[7] |

| 710-680 | C-S Stretch | Thiophene Ring[5] |

Experimental Protocol for FT-IR (Neat Liquid)

-

Instrument Preparation : Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. Perform a background scan to record the spectrum of the ambient atmosphere (containing CO₂ and H₂O vapor), which will be subtracted from the sample spectrum.

-

Sample Application : Since this compound is a liquid, the simplest method is to use salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. Place one to two drops of the neat liquid onto the surface of one salt plate.

-

Assembly : Carefully place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.

-

Acquisition : Place the salt plate "sandwich" into the sample holder in the spectrometer's sample compartment.

-

Data Collection : Initiate the sample scan. The instrument will collect multiple scans and average them to improve the signal-to-noise ratio. The previously collected background spectrum is automatically subtracted.

-

Cleaning : After analysis, disassemble the salt plates and clean them thoroughly with a dry, volatile solvent (e.g., dichloromethane or acetone). Store the plates in a desiccator to protect them from moisture.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, and is particularly useful for analyzing compounds with conjugated systems.

Expected UV-Vis Absorption

The thiophene ring in this compound constitutes a chromophore. It is expected to exhibit strong absorption in the UV region due to π → π* electronic transitions within the conjugated system. For simple thiophene derivatives, these absorptions typically occur in the 230-270 nm range.[8] The alkyl substituent may cause a slight bathochromic (red) shift.

-

λ_max : Expected around 235-245 nm.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation : Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). From the stock solution, prepare a series of dilutions to find a concentration that results in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units), which is the optimal range for accuracy.

-

Cuvette Selection : Use a matched pair of quartz cuvettes, as glass cuvettes absorb significantly in the UV region.

-

Blanking/Zeroing : Fill one cuvette with the pure solvent (the "blank") and the other with the sample solution. Place the blank cuvette in the spectrophotometer.

-

Baseline Correction : Run a baseline scan with the blank cuvette to subtract any absorbance from the solvent and the cuvette itself across the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement : Replace the blank cuvette with the sample cuvette in the spectrophotometer, ensuring the same orientation.

-

Acquisition : Run the sample scan. The instrument will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λ_max).

-

Cleaning : Thoroughly clean the cuvettes with the appropriate solvent after use.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of this compound relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and confirmatory analysis. The logical workflow for this process is illustrated below.

References

- 1. Thiophene, 2-pentyl- [webbook.nist.gov]

- 2. Showing Compound this compound (FDB019955) - FooDB [foodb.ca]

- 3. This compound | C9H14S | CID 20995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiophene, 2-pentyl- [webbook.nist.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Data of 2-Pentylthiophene

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-pentylthiophene. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who are working with or have an interest in thiophene derivatives. This document presents a comprehensive summary of spectral data, detailed experimental protocols, and visual representations of the molecular structure and analytical workflows.

Spectroscopic Data of this compound

The following sections present the quantitative NMR and mass spectrometry data for this compound (CAS Number: 4861-58-9).[1][2] The data is organized into clear, structured tables for ease of reference and comparison.

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H5' | ~7.10 | Doublet of Doublets | J₅₄ ≈ 5.1, J₅₃ ≈ 1.1 |

| H4' | ~6.90 | Doublet of Doublets | J₄₅ ≈ 5.1, J₄₃ ≈ 3.5 |

| H3' | ~6.76 | Doublet of Doublets | J₃₄ ≈ 3.5, J₃₅ ≈ 1.1 |

| H1 | ~2.81 | Triplet | J₁,₂ ≈ 7.5 |

| H2 | ~1.68 | Quintet | J₂,₁ ≈ J₂,₃ ≈ 7.5 |

| H3, H4 | ~1.34 | Multiplet | - |

| H5 | ~0.90 | Triplet | J₅,₄ ≈ 7.0 |

Note: The assignments are based on typical thiophene ring proton chemical shifts and splitting patterns of alkyl chains.

The ¹³C NMR spectrum of this compound was recorded in CDCl₃ at a frequency of 100.40 MHz.[2] The chemical shifts (δ) are reported in ppm.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C2' (Thiophene ring) | 145.88 |

| C5' (Thiophene ring) | 126.63 |

| C3' (Thiophene ring) | 123.89 |

| C4' (Thiophene ring) | 122.70 |

| C1 (Pentyl chain) | 31.50 |

| C2 (Pentyl chain) | 31.33 |

| C3 (Pentyl chain) | 29.91 |

| C4 (Pentyl chain) | 22.43 |

| C5 (Pentyl chain) | 14.00 |

The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI).[2] The key mass-to-charge ratios (m/z) and their relative intensities are summarized below. The molecular weight of this compound is 154.27 g/mol .[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 154 | 37.54 | [M]⁺ (Molecular Ion) |

| 111 | 16.19 | [M - C₃H₇]⁺ |

| 98 | 51.49 | [C₅H₆S]⁺ (Thienylmethyl cation) |

| 97 | 99.99 | [C₅H₅S]⁺ (Thienyl cation) |

| 99 | 23.72 | - |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

A sample of this compound is dissolved in deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy : The spectrum is recorded on a 400 MHz NMR spectrometer. Data acquisition parameters typically include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy : The spectrum is acquired on a 100.40 MHz NMR spectrometer.[2] Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

GC-MS analysis is performed to determine the mass-to-charge ratio of the molecule and its fragments.

-

Sample Preparation : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

-

Gas Chromatography : A small volume of the sample is injected into the GC, where it is vaporized. The volatile compounds are separated as they travel through a capillary column (e.g., a nonpolar column). The oven temperature is programmed to ramp up to ensure separation of components with different boiling points.

-

Mass Spectrometry : As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common technique where the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Pentylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-pentylthiophene. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's structural and physicochemical properties, spectroscopic data, and general experimental protocols for its synthesis, purification, and analysis. While this compound is prominently used in the flavor and fragrance industry, this guide also touches upon the broader biological context of thiophene derivatives.

Chemical Identity and Physical Properties

This compound is a substituted thiophene with a pentyl group at the second position of the thiophene ring. Its fundamental properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-n-Pentylthiophene, 2-Amylthiophene[1] |

| CAS Number | 4861-58-9[1] |

| Molecular Formula | C₉H₁₄S[1] |

| Molecular Weight | 154.27 g/mol [1] |

| SMILES | CCCCCC1=CC=CS1[1] |

| InChI | InChI=1S/C9H14S/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3[1] |

| Physical Property | Value | Conditions |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Fruity, fatty, with a cranberry note | |

| Boiling Point | 96 °C | @ 30 mmHg |

| 201 - 205 °C | @ 760 mmHg | |

| Melting Point | -49.15 °C (estimate) | |

| Density | 0.942 - 0.949 g/cm³ | @ 25 °C |

| Refractive Index | 1.493 - 1.501 | @ 20 °C |

| Solubility | Insoluble in water; Soluble in ethanol, hexane, and pentane | |

| Vapor Pressure | 0.422 mmHg | @ 25 °C (estimated) |

| Flash Point | 75 - 76.67 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | dd | 1H | H5 (thiophene ring) |

| ~6.91 | dd | 1H | H3 (thiophene ring) |

| ~6.76 | dd | 1H | H4 (thiophene ring) |

| ~2.81 | t | 2H | -CH₂- (alpha to thiophene) |

| ~1.68 | m | 2H | -CH₂- (beta to thiophene) |

| ~1.34 | m | 4H | -CH₂-CH₂- (gamma and delta) |

| ~0.90 | t | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~145.9 | C2 (thiophene ring) |

| ~126.6 | C5 (thiophene ring) |

| ~123.9 | C3 (thiophene ring) |

| ~122.7 | C4 (thiophene ring) |

| ~31.5 | -CH₂- (delta) |

| ~31.3 | -CH₂- (beta) |

| ~29.9 | -CH₂- (alpha to thiophene) |

| ~22.4 | -CH₂- (gamma) |

| ~14.0 | -CH₃ |

Solvent: CDCl₃, Frequency: 100.40 MHz[1]

Chemical Characteristics

Reactivity and Stability

This compound is a stable compound under normal conditions. As a substituted thiophene, it can undergo electrophilic substitution reactions, with a preference for substitution at the 5-position due to the activating effect of the alkyl group. It is incompatible with strong oxidizing agents.

Biological Activity

Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The thiophene ring is considered a bioisostere of the benzene ring and is a common scaffold in medicinal chemistry. While specific signaling pathways for this compound are not well-documented in publicly available literature, it has been associated with certain metabolic and neurological conditions.[4] Further research is required to elucidate its specific biological mechanisms of action.

Experimental Protocols

The following sections provide generalized experimental protocols that can be adapted for the synthesis, purification, and analysis of this compound, based on established methods for similar compounds.

Synthesis of this compound

A common method for the synthesis of 2-alkylthiophenes is through a Grignard reaction followed by alkylation, or via a Suzuki coupling reaction.

4.1.1. Synthesis via Grignard Reaction (Illustrative Protocol)

This protocol outlines the synthesis of a 2-alkylthiophene, which can be adapted for this compound by using the appropriate alkyl halide.

-

Step 1: Formation of the Grignard Reagent. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a solution of 2-bromothiophene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.

-

Step 2: Alkylation. Cool the freshly prepared 2-thienylmagnesium bromide solution in an ice bath. Add a solution of 1-bromopentane in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure the completion of the reaction.

-

Step 3: Work-up. Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Step 4: Purification. Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation.

4.1.2. Synthesis via Suzuki Coupling (Illustrative Protocol)

This protocol describes a general Suzuki coupling reaction for the synthesis of substituted thiophenes.

-

Step 1: Reaction Setup. In a reaction vessel, combine 2-thienylboronic acid, 1-bromopentane, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Step 2: Reaction Execution. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 3: Work-up. After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Step 4: Purification. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by vacuum distillation.[5]

Purification by Vacuum Distillation

-

Apparatus Setup. Assemble a vacuum distillation apparatus using clean, dry glassware. Use a short path distillation head to minimize product loss.

-

Procedure. Place the crude this compound in the distillation flask with a magnetic stir bar. Heat the flask gently in a heating mantle or oil bath while applying a vacuum. Collect the fraction that distills at the expected boiling point for this compound at the given pressure.[6]

Spectroscopic Analysis

4.3.1. NMR Spectroscopy

-

Sample Preparation. Dissolve a small amount of the purified this compound (typically 5-10 mg) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and two-dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in structural confirmation and assignment.[7][8]

4.3.2. FTIR Spectroscopy

-

Sample Preparation. As this compound is a liquid, a small drop can be placed directly on the diamond crystal of an ATR-FTIR spectrometer. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[9][10][11]

-

Data Acquisition. Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal or salt plates should be recorded and subtracted from the sample spectrum.[9]

Logical Workflow and Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and a conceptual representation of the synthesis pathways.

Caption: General workflow for the synthesis and characterization of this compound.

Caption: Conceptual synthetic pathways to this compound.

Conclusion

References

- 1. This compound | C9H14S | CID 20995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. Showing Compound this compound (FDB019955) - FooDB [foodb.ca]

- 5. youtube.com [youtube.com]

- 6. How To [chem.rochester.edu]

- 7. Small molecule-NMR | University of Gothenburg [gu.se]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical and Computational Analysis of 2-Pentylthiophene

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study 2-Pentylthiophene. Aimed at researchers, scientists, and professionals in drug development, this document details the computational approaches for analyzing the molecule's structural, vibrational, and electronic properties. It presents a synthesis of available experimental data alongside theoretical frameworks, offering insights into its molecular geometry, spectroscopic characteristics (FT-IR, FT-Raman, NMR), and electronic behavior (HOMO-LUMO analysis, MESP). Detailed experimental protocols for key analytical techniques are also provided to bridge theoretical predictions with empirical validation.

Introduction

Thiophene and its derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry, materials science, and the flavor and fragrance industry.[1][2] The five-membered aromatic ring containing a sulfur atom imparts unique electronic properties that are leveraged in the design of novel drugs and organic electronics.[1][3] this compound (C₉H₁₄S) is a derivative noted for its applications as a flavoring agent and its presence in various natural products.[4][5][6]

Computational chemistry provides powerful tools for elucidating the molecular properties of such compounds.[7][8] Techniques like Density Functional Theory (DFT) allow for the precise calculation of geometric parameters, vibrational frequencies, and electronic properties, offering a microscopic understanding that complements experimental data.[9] This guide explores these computational methods in the context of this compound, providing a framework for its analysis and potential applications.

Molecular Structure and Properties

This compound consists of a thiophene ring substituted with a pentyl group at the second position. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄S | [4][10][11] |

| Molecular Weight | 154.27 g/mol | [4][5][10] |

| CAS Number | 4861-58-9 | [4][10][11] |

| Appearance | Clear colourless liquid | [5][12] |

| Boiling Point | 96.0 °C | [5] |

| Flash Point | 76.67 °C | [2] |

| Specific Gravity | 0.940 - 0.949 @ 25 °C | [2][12] |

| Refractive Index | 1.493 - 1.501 @ 20 °C | [2][12] |

graph "2_Pentylthiophene_Structure" {

layout=neato;

node [shape=circle, style=filled, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=12];

// Atom Definitions

S1 [label="S", pos="0,0.8!", fillcolor="#FBBC05", fontcolor="#202124"];

C2 [label="C", pos="1.2,0.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C3 [label="C", pos="0.8,-1.1!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C4 [label="C", pos="-0.8,-1.1!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C5 [label="C", pos="-1.2,0.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C6 [label="C", pos="2.6,0.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C7 [label="C", pos="3.8,0.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C8 [label="C", pos="5.2,0.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C9 [label="C", pos="6.4,0.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C10 [label="C", pos="7.8,0.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Bonding

S1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- S1;

C2 -- C6;

C6 -- C7;

C7 -- C8;

C8 -- C9;

C9 -- C10;

// Double Bonds (visual approximation)

C2 -- C3 [style=bold, color="#4285F4"];

C4 -- C5 [style=bold, color="#4285F4"];

}

### 3. Computational Methodology

The theoretical analysis of thiophene derivatives is predominantly performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

* **Methodology**: The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) is a widely used functional for these types of calculations.

* **Basis Set**: A common choice for the basis set is 6-31G or a more extensive set like 6-311++G(d,p), which includes polarization and diffuse functions for greater accuracy.

* **Software**: Calculations are typically carried out using software packages like Gaussian, Q-Chem, or OpenMX.

The general workflow for such a computational study is outlined below.

```dot

digraph "Computational_Workflow" {

graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", nodesep=0.6];

node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.4,0.2"];

edge [fontname="Arial", fontsize=10];

// Nodes

start [label="Define Molecular\nStructure", fillcolor="#4285F4", fontcolor="#FFFFFF"];

opt [label="Geometry Optimization\n(e.g., B3LYP/6-311G)", fillcolor="#34A853", fontcolor="#FFFFFF"];

freq [label="Frequency Calculation\n& Vibrational Analysis", fillcolor="#FBBC05", fontcolor="#202124"];

elec [label="Electronic Property\nAnalysis (HOMO/LUMO, MESP)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

interp [label="Data Interpretation\n& Comparison with Exp. Data", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

start -> opt [color="#202124"];

opt -> freq [color="#202124"];

opt -> elec [color="#202124"];

freq -> interp [color="#202124"];

elec -> interp [color="#202124"];

}

Workflow for computational analysis of this compound.

Results and Discussion

Geometric Structure Analysis

Geometry optimization is the first step, where the molecule's lowest energy conformation is determined. This provides theoretical values for bond lengths and angles. While specific calculated data for this compound is not readily available in the cited literature, Table 2 presents typical DFT-calculated bond lengths and angles for a parent thiophene ring, which serves as a reference.

[8]

Table 2: Typical Calculated Geometric Parameters of the Thiophene Ring

Parameter Bond Length (Å) Parameter Bond Angle (°) C-S 1.721 C-S-C 92.5 C=C 1.375 S-C=C 111.4 C-C 1.448 C=C-C 112.3 C-H 1.082 S-C-H 120.1 Data based on DFT calculations for the parent thiophene molecule as a reference. [8]

Vibrational Analysis (FT-IR, FT-Raman)

Frequency calculations predict the vibrational modes of the molecule, which correspond to the peaks observed in FT-IR and FT-Raman spectra. [13]These calculations are crucial for assigning experimental spectral bands to specific molecular motions. The IR spectra of thiophene-containing compounds typically show characteristic stretching vibrations for C-C, C-H, and C-S bonds in the ranges of 1600-1400 cm⁻¹, 1200-1000 cm⁻¹, and 900-700 cm⁻¹, respectively.

[14]

Table 3: Illustrative Vibrational Frequencies for 2-Substituted Thiophenes

Assignment FT-IR (cm⁻¹) FT-Raman (cm⁻¹) Scaled Theoretical (cm⁻¹) N-H Stretch 3401 - 3365 C-H Stretch (Aromatic) 3100-3000 3100-3000 3085 C-H Stretch (Aliphatic) 2950-2850 2950-2850 2960 C=C Stretch (Ring) 1528 1530 1526 C-C Stretch (Ring) 1352 1354 1356 C-S Stretch (Ring) ~700 ~700 690 Note: This table presents representative data for substituted thiophenes to illustrate the correlation between experimental and theoretical values.[13]

NMR Spectral Analysis

NMR spectroscopy is a fundamental technique for structure elucidation. Computational methods can predict ¹H and ¹³C chemical shifts, which, after scaling, often show good agreement with experimental values. [15]The experimental NMR data for this compound is well-documented.

[5]

Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Nucleus Experimental Chemical Shift (ppm) in CDCl₃ ¹H NMR 7.09, 6.91, 6.76 (Thiophene ring protons) 2.81 (CH₂ adjacent to ring) 1.68 (CH₂) 1.34 (CH₂) 1.33 (CH₂) 0.90 (CH₃) ¹³C NMR 145.88, 126.63, 123.89, 122.70 (Thiophene ring carbons) 31.50, 31.33, 29.91, 22.43 (Pentyl chain carbons) 14.00 (CH₃ carbon) Data sourced from PubChem. [5]

Electronic Properties Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO energy relates to the electron-donating ability (ionization potential), while the LUMO energy relates to the electron-accepting ability (electron affinity). [16][17]The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. For thiophene derivatives, these orbitals are typically delocalized over the π-conjugated system.

[18]

Table 5: Representative Calculated Electronic Properties for Thiophene Derivatives

Parameter Typical Value (eV) Significance EHOMO -4.5 to -6.0 Electron-donating ability ELUMO -0.8 to -2.6 Electron-accepting ability Energy Gap (ΔE) 2.5 to 4.0 Chemical reactivity, stability Values are representative for various thiophene derivatives studied by DFT methods. [9][16]

The MESP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack. [19]For thiophene, the sulfur atom and π-system create a region of high electron density.

Atomic Charge Distribution

Population analysis methods, such as Mulliken population analysis, distribute the total electron density among the atoms in a molecule, yielding partial atomic charges. [20][21]These charges are useful for understanding dipole moments and intermolecular interactions. In thiophene derivatives, the sulfur atom typically carries a positive charge, while the carbon atoms, particularly those adjacent to the sulfur, often exhibit negative charges.

Application in Drug Development

Computational studies of thiophene derivatives are vital in drug discovery. [7]By predicting properties like binding affinity and reactivity, these studies guide the synthesis of more effective drug candidates. For instance, thiophene-based compounds have been investigated as inhibitors of key enzymes in inflammatory pathways, such as Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α).

[7]

Inhibition of a pro-inflammatory pathway by a thiophene derivative.

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition : The sample is placed in the spectrometer's sample holder. The spectrum is typically recorded in the mid-infrared range (4000–400 cm⁻¹).

[13]3. Background Correction : A background spectrum of the empty salt plates is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

-

Analysis : The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the molecule's vibrational modes.

Fourier-Transform (FT)-Raman Spectroscopy

-

Sample Preparation : A few milliliters of the liquid sample are placed in a glass vial or NMR tube.

-

Data Acquisition : The sample is irradiated with a monochromatic laser source (e.g., Nd:YAG laser at 1064 nm). The scattered light is collected at a 90° or 180° angle. The spectrum is typically recorded over a range of 3500–50 cm⁻¹.

[13]3. Analysis : The spectrum (intensity vs. Raman shift in cm⁻¹) is analyzed. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to FT-IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

[5]2. Data Acquisition : The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, data is acquired at a specific frequency (e.g., 400 MHz). [5]For ¹³C NMR, a different frequency is used (e.g., 100.40 MHz).

[5]3. Processing : The raw data (Free Induction Decay, FID) is Fourier-transformed to produce the frequency-domain NMR spectrum.

-

Analysis : The chemical shifts (δ), integration (for ¹H), and coupling patterns (multiplicity) are analyzed to determine the chemical environment of each nucleus, confirming the molecular structure.

Conclusion

The theoretical and computational study of this compound, and thiophene derivatives at large, provides indispensable insights into their molecular structure, stability, and reactivity. DFT calculations, particularly using the B3LYP functional, serve as a robust predictive tool for geometric, vibrational, and electronic properties. When correlated with experimental data from techniques like FT-IR, FT-Raman, and NMR, these computational models offer a detailed and validated understanding of the molecule. This integrated approach is fundamental for advancing the application of these compounds in diverse scientific fields, from materials science to the rational design of new therapeutic agents.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-pentyl thiophene, 4861-58-9 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiophene, 2-pentyl- [webbook.nist.gov]

- 5. This compound | C9H14S | CID 20995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound = 98 , FG 4861-58-9 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiophene, 2-pentyl- [webbook.nist.gov]

- 11. Thiophene, 2-pentyl- [webbook.nist.gov]

- 12. parchem.com [parchem.com]

- 13. iosrjournals.org [iosrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mjfas.utm.my [mjfas.utm.my]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals – Oriental Journal of Chemistry [orientjchem.org]

- 20. Mulliken charge [openmx-square.org]

- 21. Mulliken population analysis - Wikipedia [en.wikipedia.org]

The Natural Occurrence and Sourcing of 2-Pentylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentylthiophene is a sulfur-containing heterocyclic organic compound that contributes to the aroma and flavor profiles of various natural products. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, methodologies for its extraction and identification, and a plausible biosynthetic pathway. While detected in several food sources, quantitative data on its concentration remains limited in publicly available literature. This document aims to consolidate the existing knowledge to support further research and potential applications in the fields of food science, natural product chemistry, and drug development.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile compound in a limited number of natural sources, primarily within the fungal kingdom and in one known plant species. Its presence is often associated with the characteristic aroma of the source material.

Fungal Sources

Mushrooms: Several species of edible mushrooms have been reported to contain this compound. It is a component of the complex mixture of volatile compounds that constitute their characteristic aroma.

-

Agaricus bisporus (Common Mushroom): this compound has been detected in the common mushroom, contributing to its overall flavor profile.[1]

-

Pleurotus ostreatus (Oyster Mushroom): This species is another known fungal source of this compound.[1]

Yeast: The well-characterized budding yeast, Saccharomyces cerevisiae, used extensively in baking and brewing, produces this compound as a metabolite.[2][3] Its formation is likely a result of the complex biochemical transformations occurring during fermentation.

Plant Sources

Akebia trifoliata (Three-leaf Akebia): This is the primary plant source in which the presence of this compound has been reported. It is found in the fruit of the plant.

Quantitative Data

A comprehensive review of the scientific literature reveals a notable gap in the quantitative analysis of this compound in its natural sources. While its presence is confirmed in the organisms listed below, specific concentrations are not well-documented in publicly accessible research. The following table summarizes the current state of knowledge.

| Natural Source | Organism | Part | Concentration | Reference |

| Mushroom | Agaricus bisporus | Fruiting body | Detected, not quantified | [1] |

| Mushroom | Pleurotus ostreatus | Fruiting body | Detected, not quantified | [1] |

| Yeast | Saccharomyces cerevisiae | Fermentation broth | Detected, not quantified | [2][3] |

| Plant | Akebia trifoliata | Fruit | Detected, not quantified |

Note: The lack of quantitative data presents a significant opportunity for future research to establish the typical concentration ranges of this compound in these natural sources.

Experimental Protocols

The isolation and identification of this compound from natural matrices typically involve extraction of the volatile fraction followed by chromatographic and spectrometric analysis. Below are detailed methodologies adapted from established protocols for volatile compound analysis in similar matrices.

Extraction of this compound from Mushrooms

This protocol is based on the Headspace Solid-Phase Microextraction (HS-SPME) technique coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a common method for analyzing volatile compounds in fungi.

Objective: To extract and identify this compound from fresh mushroom samples.

Materials:

-

Fresh Agaricus bisporus or Pleurotus ostreatus mushrooms

-

20 mL headspace vials with screw caps and PTFE/silicone septa

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 2-methylthiophene, if quantification is desired)

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Homogenize 5 g of fresh mushroom tissue using a blender or food processor.

-

Transfer the homogenized sample into a 20 mL headspace vial.

-

Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.

-

If performing quantification, add a known amount of the internal standard.

-

Immediately seal the vial with the screw cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath and equilibrate at 60°C for 15 minutes.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

-

-

GC-MS Analysis:

-

Immediately after extraction, insert the SPME fiber into the GC injector port for thermal desorption of the analytes at 250°C for 5 minutes in splitless mode.

-

Chromatographic separation can be achieved on a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.

-

A suitable oven temperature program would be: start at 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

The mass spectrometer can be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-350.

-

-

Identification:

-

Identify this compound by comparing the obtained mass spectrum and retention time with that of an authentic standard and/or with mass spectral libraries (e.g., NIST, Wiley).

-

Isolation of this compound from Saccharomyces cerevisiae Culture

This protocol describes a steam distillation-solvent extraction method suitable for isolating semi-volatile compounds from a liquid fermentation broth.

Objective: To isolate this compound from a Saccharomyces cerevisiae fermentation culture.

Materials:

-

Saccharomyces cerevisiae liquid culture

-

Steam distillation apparatus (e.g., Likens-Nickerson or Deryng apparatus)

-

Extraction solvent (e.g., dichloromethane or diethyl ether, freshly distilled)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Centrifuge the yeast culture to separate the cells from the broth. The supernatant (broth) is typically used for analysis, though the cell pellet can also be analyzed.

-

-

Steam Distillation-Solvent Extraction:

-

Place 500 mL of the fermentation broth into the sample flask of the steam distillation apparatus.

-

Add 50 mL of the extraction solvent to the solvent flask.

-

Heat both flasks to boiling. The steam from the sample flask will pass through the sample, carrying the volatile compounds.

-

The steam and volatiles are then condensed and mixed with the boiling solvent, which extracts the compounds of interest.

-

Continue the distillation-extraction for 2-3 hours.

-

-

Drying and Concentration:

-

After extraction, cool the solvent flask and collect the organic extract.

-

Dry the extract over anhydrous sodium sulfate.

-

Filter the dried extract to remove the drying agent.

-